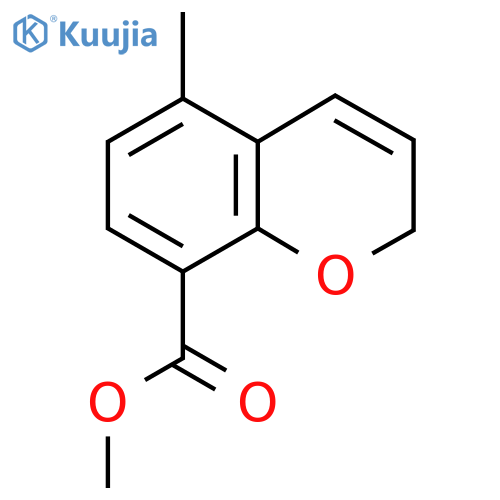

Cas no 1221723-06-3 (methyl 5-methyl-2H-chromene-8-carboxylate)

methyl 5-methyl-2H-chromene-8-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-methyl-2H-chromene-8-carboxylate

- methyl5-methyl-2H-chromene-8-carboxylate

- 2H-1-Benzopyran-8-carboxylic acid, 5-methyl-, methyl ester

-

- MDL: MFCD15209737

- インチ: 1S/C12H12O3/c1-8-5-6-10(12(13)14-2)11-9(8)4-3-7-15-11/h3-6H,7H2,1-2H3

- InChIKey: VBXUATAYHVAZLS-UHFFFAOYSA-N

- SMILES: O1CC=CC2C(C)=CC=C(C(=O)OC)C1=2

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 272

- XLogP3: 2.5

- トポロジー分子極性表面積: 35.5

methyl 5-methyl-2H-chromene-8-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-89336-2.5g |

methyl 5-methyl-2H-chromene-8-carboxylate |

1221723-06-3 | 2.5g |

$2268.0 | 2023-09-01 | ||

| Enamine | EN300-89336-0.5g |

methyl 5-methyl-2H-chromene-8-carboxylate |

1221723-06-3 | 0.5g |

$1111.0 | 2023-09-01 | ||

| Enamine | EN300-89336-1.0g |

methyl 5-methyl-2H-chromene-8-carboxylate |

1221723-06-3 | 1.0g |

$1157.0 | 2023-02-11 | ||

| Enamine | EN300-89336-10.0g |

methyl 5-methyl-2H-chromene-8-carboxylate |

1221723-06-3 | 10.0g |

$4974.0 | 2023-02-11 | ||

| Enamine | EN300-89336-0.1g |

methyl 5-methyl-2H-chromene-8-carboxylate |

1221723-06-3 | 0.1g |

$1019.0 | 2023-09-01 | ||

| Enamine | EN300-89336-0.05g |

methyl 5-methyl-2H-chromene-8-carboxylate |

1221723-06-3 | 0.05g |

$972.0 | 2023-09-01 | ||

| Enamine | EN300-89336-5g |

methyl 5-methyl-2H-chromene-8-carboxylate |

1221723-06-3 | 5g |

$3355.0 | 2023-09-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049032-1g |

Methyl 5-methyl-2H-chromene-8-carboxylate |

1221723-06-3 | 95% | 1g |

¥5775.0 | 2023-04-04 | |

| Enamine | EN300-89336-5.0g |

methyl 5-methyl-2H-chromene-8-carboxylate |

1221723-06-3 | 5.0g |

$3355.0 | 2023-02-11 | ||

| Enamine | EN300-89336-0.25g |

methyl 5-methyl-2H-chromene-8-carboxylate |

1221723-06-3 | 0.25g |

$1065.0 | 2023-09-01 |

methyl 5-methyl-2H-chromene-8-carboxylate 関連文献

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

methyl 5-methyl-2H-chromene-8-carboxylateに関する追加情報

Methyl 5-methyl-2H-chromene-8-carboxylate (CAS No. 1221723-06-3): A Comprehensive Overview

Methyl 5-methyl-2H-chromene-8-carboxylate (CAS No. 1221723-06-3) is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the chromene family, which is renowned for its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its 5-methyl and 8-carboxylate substituents, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The chromene core of methyl 5-methyl-2H-chromene-8-carboxylate is a fused bicyclic system consisting of a benzene ring and a pyranone ring. This structural motif is well-documented for its role in various pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Recent studies have highlighted the importance of chromenes in developing novel therapeutic agents due to their ability to interact with biological targets effectively.

In the realm of pharmaceutical research, methyl 5-methyl-2H-chromene-8-carboxylate has garnered attention for its potential as a precursor in the synthesis of bioactive molecules. The presence of the carboxylate group at the 8-position enhances the compound's solubility in polar solvents, facilitating its use in various chemical reactions. This property makes it particularly useful in medicinal chemistry for constructing more complex drug candidates.

One of the most intriguing aspects of methyl 5-methyl-2H-chromene-8-carboxylate is its role in developing novel antioxidants. Oxidative stress is a major factor in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. The chromene scaffold is known to exhibit potent antioxidant activity by scavenging free radicals and inhibiting reactive oxygen species (ROS). Research has shown that derivatives of chromenes can modulate enzymatic and non-enzymatic antioxidant systems, providing a promising avenue for therapeutic intervention.

The 5-methyl substituent in methyl 5-methyl-2H-chromene-8-carboxylate plays a crucial role in determining its biological activity. This methyl group can influence the electronic properties of the molecule, affecting its interactions with biological targets. Studies have demonstrated that methyl-substituted chromenes exhibit enhanced binding affinity to certain enzymes and receptors, which could be exploited for drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like methyl 5-methyl-2H-chromene-8-carboxylate with greater accuracy. Molecular modeling techniques have been used to explore the binding interactions between this compound and various biological targets, providing insights into its potential therapeutic applications. These computational studies have complemented experimental research, offering a more comprehensive understanding of the compound's mechanism of action.

The carboxylate group at the 8-position of methyl 5-methyl-2H-chromene-8-carboxylate also contributes to its versatility as a synthetic intermediate. This functional group can undergo various chemical transformations, including esterification, amidation, and coupling reactions, allowing for the construction of diverse molecular architectures. Such reactivity has made this compound a valuable tool in synthetic organic chemistry and drug development.

In conclusion, methyl 5-methyl-2H-chromene-8-carboxylate (CAS No. 1221723-06-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and chemical properties make it an attractive candidate for developing novel therapeutic agents. The ongoing research in this area continues to uncover new applications for this compound, highlighting its importance in advancing drug discovery and development.

1221723-06-3 (methyl 5-methyl-2H-chromene-8-carboxylate) Related Products

- 2228198-44-3(5-(1-bromopropan-2-yl)-1,3-oxazole)

- 895639-45-9(6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

- 876669-69-1(8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 364323-74-0(5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde)

- 2198315-71-6(N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide)

- 2229316-76-9(2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)

- 1261810-07-4(Dimethyl-[3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-amine)

- 2166341-77-9((6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol)

- 1781019-63-3(3-Bromo-5-(1-methylethyl)-benzenemethanol)

- 137225-07-1(2-(p-Tolylamino)isonicotinonitrile)